6-(Morpholine-4-sulfonyl)-N-phenylquinolin-2-amine
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Overview
Description
6-(Morpholine-4-sulfonyl)-N-phenylquinolin-2-amine is a complex organic compound that features a quinoline core substituted with a morpholine-4-sulfonyl group and a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholine-4-sulfonyl)-N-phenylquinolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the morpholine-4-sulfonyl group and the phenylamine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholine-4-sulfonyl)-N-phenylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the phenylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or phenylamine moieties.
Scientific Research Applications
6-(Morpholine-4-sulfonyl)-N-phenylquinolin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Morpholine-4-sulfonyl)-N-phenylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The morpholine-4-sulfonyl group can interact with enzymes and receptors, modulating their activity. The quinoline core may intercalate with DNA or interact with proteins, affecting cellular processes. The phenylamine group can further enhance these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones: These compounds share the sulfonyl group and exhibit similar biological activities, such as anticancer properties.
Coumarin-based Hybrid Compounds: These compounds also feature a heterocyclic core and are studied for their antimicrobial and anticancer activities.
Uniqueness
6-(Morpholine-4-sulfonyl)-N-phenylquinolin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-sulfonyl group, quinoline core, and phenylamine group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-N-phenylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,22-10-12-25-13-11-22)17-7-8-18-15(14-17)6-9-19(21-18)20-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMBEQBMSPTWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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